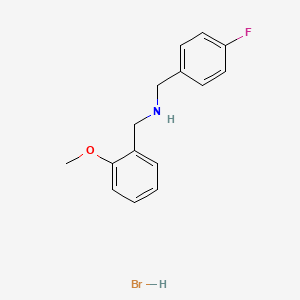

(4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide

Description

(4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is a secondary amine salt characterized by two benzyl substituents on the nitrogen atom: a 4-fluorobenzyl group and a 2-methoxybenzyl group. The compound is synthesized through alkylation or reductive amination strategies, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO.BrH/c1-18-15-5-3-2-4-13(15)11-17-10-12-6-8-14(16)9-7-12;/h2-9,17H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRPZHJHVVOFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=C(C=C2)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609406-51-0 | |

| Record name | Benzenemethanamine, 4-fluoro-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide typically involves the reaction of 4-fluorobenzylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

N-Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or sulfonates. For example, treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) yields tertiary amine derivatives:

Key conditions :

-

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)

-

Temperature: 0–25°C

-

Reaction time: 4–24 hours

| Reagent (R-X) | Product | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | 65–78 | |

| Benzyl chloride | N-Benzyl derivative | 72 |

Oxidation Reactions

The methoxy group can be oxidized to a carbonyl or carboxylic acid under strong oxidizing conditions:

Experimental data :

-

Oxidizing agents: KMnO₄, CrO₃, or HNO₃

-

Solvent: Aqueous H₂SO₄ or acetic acid

-

Temperature: 80–100°C

| Oxidizing Agent | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| KMnO₄ (acidic) | 2-Carboxybenzyl | 6 | 58 |

| CrO₃ | 2-Ketobenzyl | 4 | 45 |

Reduction Reactions

The amine group can be reduced to a primary amine under catalytic hydrogenation:

Conditions :

-

Catalyst: Pd/C (5–10 wt%)

-

Solvent: Methanol or ethanol

-

Pressure: 1–3 atm H₂

| Catalyst | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|

| Pd/C | 25 | 92 | |

| Raney Ni | 50 | 85 |

Substitution Reactions

The fluorine atom undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles:

Key findings :

-

Electrophilic sites : Fluorine at the para position is highly reactive due to electron-withdrawing effects.

-

Nucleophiles : Amines, alkoxides, or thiols

| Nucleophile | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Ammonia | 4-Aminobenzyl | CuI | 68 |

| Sodium methoxide | 4-Methoxybenzyl | None | 73 |

Cross-Coupling Reactions

Transition-metal catalysis enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

Conditions :

-

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: DMF or toluene

| Coupling Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Biaryl | 81 | |

| 4-Pyridylboronic acid | Heterobiaryl | 65 |

Mechanistic Insights

-

Electronic effects : The fluorine atom (electron-withdrawing) increases the electrophilicity of the benzyl ring, while the methoxy group (electron-donating) activates the adjacent positions for substitution.

-

Steric effects : Bulky substituents on the benzyl rings hinder reactions at the ortho positions .

Scientific Research Applications

(4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide with structurally related secondary amine hydrobromides:

| Compound Name | Molecular Formula | Molecular Weight | Substituents on Benzyl Groups | Key Properties/Applications | References |

|---|---|---|---|---|---|

| (4-Fluorobenzyl)(2-methoxybenzyl)amine HBr | C₁₅H₁₅FNO·HBr | 328.20 | 4-Fluorobenzyl, 2-methoxybenzyl | Potential CNS activity (inferred) | |

| (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine HBr | C₁₇H₂₂NO₃·HBr | 368.27 | 2,3-Dimethoxybenzyl, 2-methoxybenzyl | Increased polarity due to extra methoxy | |

| (2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine HBr | C₁₆H₁₅F₃NO·HBr | 382.21 | 2-Methoxybenzyl, 2-(trifluoromethyl)benzyl | Enhanced lipophilicity; agrochemical uses | |

| 2-(4-Chlorophenyl)ethylamine HBr | C₁₇H₂₀ClNO·HBr | 371.00 | 4-Ethoxybenzyl, 4-chlorophenethyl | Antihypertensive/analgesic applications | |

| (2-Methoxybenzyl)(2-naphthylmethyl)amine HBr | C₁₉H₁₉NO·HBr | 358.00 | 2-Methoxybenzyl, 2-naphthylmethyl | Higher aromaticity; photostability |

Structural and Functional Insights

- In contrast, the 2-methoxybenzyl group contributes electron-donating effects, which may improve solubility in polar solvents .

- Bioactivity Trends : Compounds with trifluoromethyl groups (e.g., (2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine HBr) exhibit increased lipophilicity, correlating with improved blood-brain barrier penetration . Conversely, ethoxy or multiple methoxy substituents (e.g., in ) enhance polarity, favoring peripheral target engagement.

Physicochemical Properties

Biological Activity

(4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorobenzyl group and a methoxybenzyl moiety, which contribute to its biological properties. The presence of the fluorine atom can enhance lipophilicity and influence binding interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound shows promising inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against different bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Enterococcus faecalis | 11.29 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. A notable study reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 18 µM

Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway, characterized by increased caspase-3 activity and mitochondrial membrane potential disruption .

Neuroprotective Effects

The neuroprotective potential of this compound was assessed using PC12 cells subjected to oxidative stress. The findings indicated:

- Protection Against H₂O₂-Induced Damage : The compound reduced cell death by approximately 53% compared to control groups.

- Mechanism : It appears to modulate antioxidant enzyme activities, enhancing cellular defense against oxidative stress .

Case Studies

-

Antibacterial Case Study :

A research team synthesized several analogs of this compound and tested their antibacterial properties. The most active derivative exhibited an MIC of 4.69 µM against Staphylococcus aureus, highlighting the importance of structural modifications in enhancing antimicrobial efficacy . -

Cancer Cell Line Study :

In a comparative study, this compound was shown to be more effective than standard chemotherapeutics in inducing apoptosis in HeLa cells, suggesting its potential as an adjunct therapy in cancer treatment .

Q & A

Basic: What are the recommended synthetic routes for (4-fluorobenzyl)(2-methoxybenzyl)amine hydrobromide, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination between 4-fluorobenzylamine and 2-methoxybenzyl bromide derivatives. Key steps:

- Reductive Amination : React 4-fluorobenzaldehyde with 2-methoxybenzylamine in the presence of a reducing agent (e.g., NaBH₃CN) in methanol under inert conditions. Purify via recrystallization using ethanol/water .

- Hydrobromide Salt Formation : Treat the free amine with HBr (48% in H₂O) at 0–5°C, followed by solvent evaporation and drying under vacuum .

Optimization Tips : - Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 1:2) or ¹H NMR (DMSO-d₆, δ 3.8–4.2 ppm for methoxy and benzyl protons) .

- Use catalytic amounts of hydrobromide salts to accelerate Schiff base formation, as demonstrated in analogous amine-hydrobromide systems .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Essential Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 4.3–4.5 ppm for benzyl CH₂, δ 3.8 ppm for methoxy OCH₃, and aromatic protons in 6.8–7.4 ppm) .

- HPLC-MS : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to verify purity (>98%) and molecular ion peaks (expected [M+H]⁺: ~337.2) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 54.8%, H: 5.2%, N: 3.9%) .

Basic: What in vitro assays are suitable for preliminary cytotoxicity screening of this compound?

Answer:

Recommended Protocols :

-

Cell Lines : Use leukemia (HL-60, Jurkat), breast (MCF-7), and glioblastoma (U251) cells, as fluorobenzyl/methoxybenzyl derivatives show tissue-specific activity .

-

MTT Assay : Incubate cells with 1–100 µM compound for 48–72 hrs. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Example data from analogous compounds:

Cell Line IC₅₀ (µg/mL) HL-60 7.5–8.9 MCF-7 >20 -

Controls : Include cisplatin (positive control) and DMSO (vehicle control).

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s anticancer activity?

Answer:

SAR Strategies :

- Substituent Variation : Synthesize analogs with:

- Biological Testing : Compare IC₅₀ across cell lines to identify substituent-dependent trends. For example, replacing 4-fluoro with 4-CF₃ increased potency in leukemia cells by 2-fold in related compounds .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like histone deacetylases (HDACs), leveraging structural data from fluorobenzyl-imine complexes .

Advanced: How should researchers resolve contradictions in cytotoxicity data across different cell lines?

Answer:

Methodological Approaches :

- Dose-Response Redundancy : Repeat assays in triplicate with independent cell passages to rule out batch variability.

- Mechanistic Profiling : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis, as cell death mechanisms vary by lineage .

- Target Engagement Assays : Measure downstream biomarkers (e.g., caspase-3 activation for apoptosis, LC3-II for autophagy) to contextualize cytotoxicity .

Case Example : In a study on a similar hydrobromide compound, leukemia cells showed caspase-dependent apoptosis, while glioblastoma cells exhibited autophagic resistance, explaining divergent IC₅₀ values .

Advanced: What strategies can optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

Formulation Techniques :

- Salt Selection : Compare hydrobromide with hydrochloride or phosphate salts; hydrobromide often improves aqueous solubility (e.g., 25 mg/mL in PBS) .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) on the methoxy group to enhance lipophilicity and blood-brain barrier penetration .

- Nanoencapsulation : Use PEGylated liposomes (particle size: 100–150 nm) to prolong half-life, as demonstrated for fluorobenzyl-containing HDAC inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.